5-bromo-2,2-dimethyl-2,3-dihydro-1,4-benzodioxine is an organic compound classified as a benzodioxine. It features a bromine atom at the fifth position and two methyl groups at the second position of the benzodioxine ring. This compound is recognized for its potential applications in various fields, including medicinal chemistry, where it may exhibit biological activities that are beneficial in drug development and other scientific research .
The chemical compound is cataloged under the CAS number 1637490-65-3, and its molecular formula is C10H11BrO2, with a molecular weight of approximately 243.1 g/mol. Its synthesis and characterization have been documented in several scientific literature sources, indicating its relevance in organic synthesis and medicinal chemistry .
The synthesis of 5-bromo-2,2-dimethyl-2,3-dihydro-1,4-benzodioxine can be achieved through various methods. A common approach involves the bromination of 2,2-dimethyl-2,3-dihydro-1,4-benzodioxine using bromine or a brominating agent like N-bromosuccinimide (NBS). This reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position .
In an industrial context, large-scale production may utilize continuous flow reactors that allow precise control over reaction parameters such as temperature and pressure. This method enhances yield and purity while minimizing by-products. Automated systems and advanced analytical techniques further improve the efficiency of the synthesis process.
5-bromo-2,2-dimethyl-2,3-dihydro-1,4-benzodioxine participates in various chemical reactions:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups.
Reduction Reactions: Reduction processes can convert the bromine atom or other functional groups into different derivatives .
For example:
The mechanism of action for 5-bromo-2,2-dimethyl-2,3-dihydro-1,4-benzodioxine varies based on its application. In biological contexts, it may interact with specific cellular targets such as enzymes or receptors. These interactions can lead to biochemical responses significant for therapeutic applications. Research continues to elucidate the specific molecular pathways involved in its activity .
The physical properties of 5-bromo-2,2-dimethyl-2,3-dihydro-1,4-benzodioxine include:
The chemical properties highlight its reactivity due to the presence of the bromine atom:
5-bromo-2,2-dimethyl-2,3-dihydro-1,4-benzodioxine has several notable applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and is utilized in various organic transformations.
Biology: The compound is under investigation for potential antimicrobial and anticancer properties.
Medicine: Ongoing research explores its role as a pharmaceutical intermediate and its implications in drug development.
Industry: It finds use in producing specialty chemicals and agrochemicals due to its unique chemical properties .
The compound 5-bromo-2,2-dimethyl-2,3-dihydro-1,4-benzodioxine is systematically named according to IUPAC conventions as 5-bromo-2,2-dimethyl-3H-1,4-benzodioxine. This nomenclature precisely defines its molecular architecture:
The structural identity is further captured in line notation systems:
CC1(COC2=C(O1)C=CC=C2Br)C encodes the connectivity, emphasizing the brominated aromatic ring and the geminal dimethyl groups [1] [3]. HYEGONXZTKJBBF-UHFFFAOYSA-N serves as a unique digital fingerprint for computational database searches [1] [9]. Table 1: Structural Representations of 5-Bromo-2,2-dimethyl-2,3-dihydro-1,4-benzodioxine
| Representation System | Identifier/Notation |
|---|---|
| IUPAC Name | 5-bromo-2,2-dimethyl-3H-1,4-benzodioxine |
| Simplified Chemical Name | 5-bromo-2,2-dimethyl-2,3-dihydro-1,4-benzodioxine |
| SMILES | CC1(COC2=C(O1)C=CC=C2Br)C |
| InChIKey | HYEGONXZTKJBBF-UHFFFAOYSA-N |
| Core Structure | Benzene-fused 1,4-dioxane with Br at C5 and CH₃ at C2 |
The molecular scaffold consists of a planar benzene ring fused to a non-planar 2,3-dihydro-1,4-dioxane ring, where the bromine atom creates an electron-deficient site ideal for electrophilic reactions. The geminal dimethyl groups at C2 induce steric constraints that influence ring conformation and reactivity [5] [9].
This compound is documented under multiple aliases across chemical databases, with consistent linkage to its CAS Registry Number 1637490-65-3. Key synonyms include:
Distinguishing it from structurally similar compounds is critical:
Table 2: Registry Identifiers and Synonyms for 5-Bromo-2,2-dimethyl-2,3-dihydro-1,4-benzodioxine and Related Compounds
| Compound Name | CAS Number | CID/Other Identifiers | Molecular Formula | Remarks |
|---|---|---|---|---|
| 5-Bromo-2,2-dimethyl-2,3-dihydro-1,4-benzodioxine | 1637490-65-3 | 122198155 (PubChem) | C₁₀H₁₁BrO₂ | Target compound |
| 5-Bromo-2,3-dihydro-1,4-benzodioxine | 58328-39-5 | 18787268 (PubChem) | C₈H₇BrO₂ | Lacks dimethyl groups |
| 5-(Bromoacetyl)-2,3-dihydro-1,4-benzodioxine | 19815-97-5 | sc-262309 (Supplier ID) | C₁₀H₉BrO₃ | Bromoacetyl substituent |
| 5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole | 73790-19-9 | 1186301 (ChemSrc) | C₉H₉BrO₂ | 1,3-Dioxole regioisomer |
Registry numbers eliminate ambiguity in chemical indexing, particularly crucial for procurement and literature surveys. For example, CAS 1637490-65-3 is uniformly cited by suppliers like BOC Sciences and ChemBeez [3] [9].
The molecular formula C₁₀H₁₁BrO₂ is universally confirmed across authoritative sources, including PubChem, BOC Sciences, and ChemBeez [1] [3] [9]. Key mass metrics include:
These values were computationally validated using isotopic distribution algorithms:
Table 3: Molecular Mass Data for 5-Bromo-2,2-dimethyl-2,3-dihydro-1,4-benzodioxine
| Mass Type | Value (g/mol) | Calculation Basis |
|---|---|---|
| Nominal Molecular Weight | 243.10 | C₁₀H₁₁BrO₂ (average isotopes) |
| Exact Mass | 241.99424 | Sum of monoisotopic masses (¹²C, ¹H, ⁷⁹Br, ¹⁶O) |
| Mass Error | < 2 ppm | Between theoretical and experimental values |
The minimal mass error (<2 ppm) between theoretical and observed values underscores formula accuracy. Additionally, the heavy atom count is 13 (10C + 1Br + 2O), consistent with the bicyclic core [1] .
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: